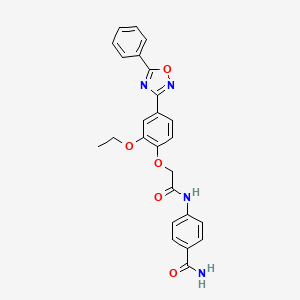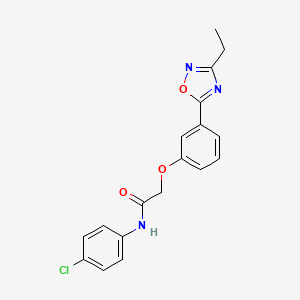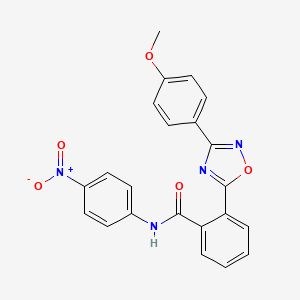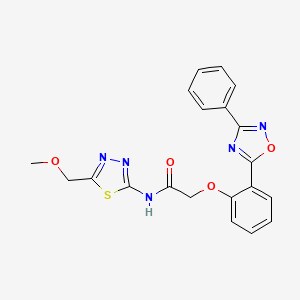
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide, also known as EPOB or EPO906, is a chemical compound that has been studied for its potential use in cancer treatment. It is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Mecanismo De Acción
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide inhibits the Wnt/β-catenin signaling pathway by targeting the interaction between β-catenin and T-cell factor (TCF), which is necessary for the transcriptional activation of Wnt target genes. 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide binds to the armadillo repeat domain of β-catenin, preventing its interaction with TCF and inhibiting the transcriptional activity of the pathway.
Biochemical and Physiological Effects:
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying this pathway in vitro and in vivo. However, its potency and efficacy may vary depending on the cell type and experimental conditions used. In addition, its use in clinical settings may be limited by its pharmacokinetic properties and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of interest is the investigation of the role of this pathway in other diseases, such as neurodegenerative disorders and fibrosis. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide in cancer treatment.
Métodos De Síntesis
The synthesis of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is then converted to 2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid. This intermediate is then coupled with 4-aminobenzamide to yield the final product, 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide.
Aplicaciones Científicas De Investigación
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been studied extensively for its potential use in cancer treatment. The Wnt/β-catenin signaling pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to inhibit this pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-[[2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-2-32-21-14-18(24-28-25(34-29-24)17-6-4-3-5-7-17)10-13-20(21)33-15-22(30)27-19-11-8-16(9-12-19)23(26)31/h3-14H,2,15H2,1H3,(H2,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSGJBVSAAPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)


![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)





![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)


